molecular formula C12H17NO2 B111182 3-(Benzylamino)-3-methylbutanoic Acid CAS No. 113479-11-1

3-(Benzylamino)-3-methylbutanoic Acid

Cat. No.: B111182
CAS No.: 113479-11-1
M. Wt: 207.27 g/mol
InChI Key: DHXNGBMVPJHMBV-UHFFFAOYSA-N
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Description

3-(Benzylamino)-3-methylbutanoic Acid is an organic compound that features a benzylamino group attached to a butanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Benzylamino)-3-methylbutanoic Acid typically involves the reaction of 3-methylbutanoic acid with benzylamine. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions often include a solvent like dichloromethane and may require a catalyst such as 4-dimethylaminopyridine (DMAP) to increase the reaction rate.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using similar reaction conditions but with optimized parameters to ensure higher yields and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide, to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to convert the compound into its corresponding alcohol.

    Substitution: The benzylamino group can participate in nucleophilic substitution reactions, where the benzyl group can be replaced by other substituents under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Alkyl halides, nucleophiles such as amines or thiols

Major Products:

    Oxidation: Ketones, carboxylic acids

    Reduction: Alcohols

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

3-(Benzylamino)-3-methylbutanoic Acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme-substrate interactions and protein-ligand binding.

    Industry: It can be used in the production of specialty chemicals and as a building block for the synthesis of polymers and other materials.

Comparison with Similar Compounds

    3-(Amino)-3-methylbutanoic Acid: Lacks the benzyl group, which may result in different biological activity and chemical reactivity.

    3-(Phenylamino)-3-methylbutanoic Acid: Contains a phenyl group instead of a benzyl group, which can influence its interaction with molecular targets.

    3-(Benzylamino)-2-methylpropanoic Acid: Similar structure but with a different backbone, affecting its chemical properties and applications.

Uniqueness: 3-(Benzylamino)-3-methylbutanoic Acid is unique due to the presence of both the benzylamino group and the 3-methylbutanoic acid backbone. This combination provides specific chemical and biological properties that can be exploited in various applications, making it a valuable compound in research and industry.

Properties

IUPAC Name

3-(benzylamino)-3-methylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO2/c1-12(2,8-11(14)15)13-9-10-6-4-3-5-7-10/h3-7,13H,8-9H2,1-2H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHXNGBMVPJHMBV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CC(=O)O)NCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50456593
Record name 3-(Benzylamino)-3-methylbutanoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50456593
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

113479-11-1
Record name 3-(Benzylamino)-3-methylbutanoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50456593
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

3-Methylcrotonic acid (12.0 g) was dissolved in pyridine (40 ml), and benzyl amine (12.8 g) was added thereto, and the mixture was stirred for 3 hours at 120° C. The reaction mixture was cooled to room temperature, and after acetone was added to the resulting suspension, crystals were collected by filtration and washed. The crystals were dried under reduced pressure to give 3-benzylamino-3-methylbutanoic acid (10.3 g, Y.:42%) as colorless crystals.
Quantity
12 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
12.8 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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